molecular formula C22H26N6O2 B2817219 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1020453-97-7

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2817219
CAS番号: 1020453-97-7
分子量: 406.49
InChIキー: CBZUKPRXAFZXCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a benzyl group at position 1, a 3,5-dimethylpyrazole substituent at position 8, an isobutyl group at position 7, and a methyl group at position 3.

Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL and visualization tools such as ORTEP-3 being standard in the field.

特性

IUPAC Name

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14(2)12-26-18-19(23-21(26)28-16(4)11-15(3)24-28)25(5)22(30)27(20(18)29)13-17-9-7-6-8-10-17/h6-11,14H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZUKPRXAFZXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, benzyl halides, and pyrazole derivatives. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl and pyrazole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antiviral activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

類似化合物との比較

Key Observations:

The isobutyl group (branched C₄) at position 7 in the main compound may introduce greater steric bulk compared to the isopropyl group (branched C₃) in the analog, possibly affecting binding affinity in biological targets.

Molecular Weight Differences :

  • The benzyl group in the main compound contributes to a higher molecular weight (~376 vs. 330 g/mol), which could influence pharmacokinetic properties such as bioavailability.

Methodological Context for Structural Analysis

While direct data on the main compound’s structure is absent, the referenced evidence highlights methodologies critical for characterizing such molecules:

  • SHELX Programs : Widely used for refining crystallographic data, SHELXL enables precise determination of bond lengths, angles, and torsional parameters .
  • ORTEP-3 : This tool generates thermal ellipsoid diagrams, aiding in the visualization of molecular geometry and disorder .

生物活性

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivatives class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article reviews its biological activity based on various studies and findings.

The compound's molecular formula is C21H24N6O2C_{21}H_{24}N_{6}O_{2} with a molecular weight of 392.5 g/mol. Its structural features include a benzyl group and a pyrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H24N6O2
Molecular Weight392.5 g/mol
CAS Number1020453-97-7

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and autophagy. Studies indicate that it may inhibit mTORC1 activity, a crucial regulator of cell growth and metabolism, thereby promoting autophagy under specific conditions. The following mechanisms have been identified:

  • Inhibition of mTORC1 : The compound reduces mTORC1 activity, leading to increased autophagy levels at basal conditions and disrupting autophagic flux during nutrient refeeding .
  • Antiproliferative Effects : It exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antiproliferative Activity

Research has demonstrated that 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione shows potent antiproliferative activity against several human cancer cell lines. Notably:

  • Cell Lines Tested : MIA PaCa-2 (pancreatic), A549 (lung), and HT-1080 (fibrosarcoma).
  • IC50 Values : The compound exhibited IC50 values in the submicromolar range, indicating strong efficacy against these cancer cells .

Autophagy Modulation

The compound has been identified as a modulator of autophagy:

  • Increased Basal Autophagy : It enhances basal autophagic activity.
  • Disruption of Autophagic Flux : Under starvation conditions, it interferes with the reactivation of mTORC1 and the clearance of LC3-II, leading to abnormal accumulation of autophagic markers .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on mTORC1 Inhibition :
    • Objective : To assess the impact on mTORC1 signaling.
    • Results : Treatment with the compound led to reduced phosphorylation levels of mTORC1 substrates like P70S6K and 4EBP1 under starvation/refeeding conditions .
  • Evaluation in Cancer Models :
    • Objective : To evaluate antiproliferative effects.
    • Results : The compound demonstrated significant growth inhibition across multiple cancer cell lines with promising IC50 values .

Q & A

Basic: What are the key synthetic pathways for 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can purity be optimized?

Synthesis typically involves multi-step protocols, including alkylation, cyclization, and functional group substitution. For example, purine core modifications often start with a xanthine derivative, followed by regioselective substitution at the 8-position using 3,5-dimethylpyrazole under nucleophilic conditions . Critical steps include:

  • Alkylation control : Use of isobutyl bromide for 7-position substitution, requiring anhydrous conditions and catalytic bases (e.g., K₂CO₃) to minimize side reactions.
  • Chromatographic purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates and final products, ensuring >95% purity .

Advanced: How do structural modifications at the pyrazole and benzyl groups influence bioactivity?

Structure-activity relationship (SAR) studies of analogous purine derivatives reveal:

  • 3,5-Dimethylpyrazole moiety : Enhances binding affinity to adenosine receptors due to steric and electronic effects; methylation reduces metabolic degradation .
  • Benzyl group substitution : Para-fluoro or chloro substituents (e.g., in ) improve blood-brain barrier penetration but may reduce solubility. Isobutyl at the 7-position balances lipophilicity and metabolic stability .
    Methodological note : Compare IC₅₀ values across analogs using radioligand binding assays (e.g., A₂A receptor binding) under standardized buffer conditions (pH 7.4, 25°C) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include:
    • Purine C8 proton: δ 8.2–8.5 ppm (doublet, J = 7.5 Hz).
    • Pyrazole methyl groups: δ 2.1–2.3 ppm (singlet) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₈N₆O₂) with <2 ppm error .

Advanced: How should researchers design experiments to assess environmental stability and degradation pathways?

Adopt a split-plot design (e.g., ) with variables:

  • Environmental compartments : Soil (pH 5–8), water (fresh/saline), and simulated sunlight exposure.
  • Analytical methods : HPLC-MS/MS to track degradation products (e.g., hydrolyzed purine rings or oxidized pyrazole groups) .
    Data contradiction tip : Discrepancies in half-life (t₁/₂) may arise from varying microbial activity in soil samples; include abiotic controls (autoclaved soil) to isolate biotic effects .

Basic: What are the primary challenges in achieving high-yield synthesis?

  • Regioselectivity : Competing substitutions at purine N7 vs. N9 positions. Mitigate via protecting groups (e.g., trityl chloride for N9) .
  • Solubility issues : Use polar aprotic solvents (DMF, DMSO) for pyrazole coupling reactions, followed by precipitation in ice-cold water .

Advanced: How can computational methods predict binding modes with target enzymes?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3REJ for A₂A receptor).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key interactions:
    • Pyrazole methyl groups with hydrophobic pockets (e.g., Val84, Leu85).
    • Purine carbonyls forming H-bonds with Asn253 .

Basic: How to validate biological activity in cellular assays?

  • In vitro cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (72 hr exposure, 1–100 µM range).
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Potential sources of variability:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) affects competitive inhibition kinetics.
  • Cell lines : Endogenous receptor expression levels (e.g., CHO vs. HEK293) alter apparent potency .
    Resolution strategy : Normalize data to reference compounds (e.g., CGS21680 for A₂A receptors) and report EC₅₀/IC₅₀ with 95% confidence intervals .

Basic: What are the storage and handling recommendations?

  • Storage : -20°C under argon in amber vials to prevent oxidation of the pyrazole ring.
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

  • LogP optimization : Aim for 2–3 via substituent tuning (e.g., shorter alkyl chains at N7).
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., N-demethylation). Introduce deuterium at labile positions to prolong t₁/₂ .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。